Eplerenone-d3

Description

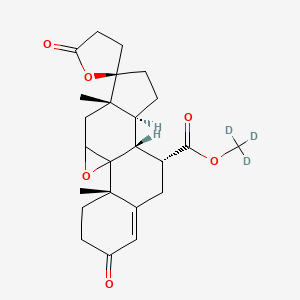

Structure

3D Structure

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24?/m1/s1/i3D3 |

InChI Key |

JUKPWJGBANNWMW-WAICZPKKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Eplerenone-d3: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

Introduction: Eplerenone-d3 is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure accurate and precise measurements.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[5][6] It is characterized by the incorporation of three deuterium atoms in the methyl ester group, which results in a molecular weight difference that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][7] |

| Molecular Weight | 417.5 g/mol | [3][8] |

| Appearance | White solid | [6][9] |

| Unlabeled CAS Number | 107724-20-9 | [6][9] |

| Isotopic Enrichment | ≥98-99% Deuterated Forms | [3][9] |

| Synonyms | Epoxymexrenone-d3, (+)-Eplerenone-d₃, Inspra-d3 |[3][9] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 417.22306891 Da | [8] |

| Monoisotopic Mass | 417.22306891 Da | [8] |

| XLogP3 | 1.4 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 82.2 Ų |[8] |

Chemical Structure

Eplerenone is a steroid-based compound featuring a gamma-lactone ring and an epoxy group. The deuterium labeling in this compound is specifically on the 7-methyl ester group.[3]

-

IUPAC Name: trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[8]

-

SMILES: [2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C[8]

-

InChI: InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3[8]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for its use in an LC-MS/MS bioequivalence study.

Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Eplerenone and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working solutions of Eplerenone for calibration standards and quality control (QC) samples by serial dilution.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly. This ensures a consistent concentration of the internal standard across all samples.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

The flow rate and gradient program should be optimized to achieve good separation of Eplerenone from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for both Eplerenone and this compound.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Eplerenone (e.g., m/z 415.2 → 205.1) and this compound (e.g., m/z 418.2 → 205.1).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of Eplerenone utilizing this compound as an internal standard.

Caption: Workflow for Eplerenone quantification using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. payeshdarou.ir [payeshdarou.ir]

- 5. Eplerenone | 107724-20-9 [chemicalbook.com]

- 6. esschemco.com [esschemco.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Role of Eplerenone-d3 in Preclinical and Clinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Eplerenone-d3 in research, with a focus on its use as an internal standard in bioanalytical method development and its role in pharmacokinetic and metabolic studies. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with the analysis of eplerenone.

Introduction to Eplerenone and the Need for a Labeled Internal Standard

Eplerenone is a selective mineralocorticoid receptor antagonist used in the treatment of hypertension and heart failure.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations. Accurate quantification of eplerenone in biological matrices is therefore critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The complexity of biological samples necessitates the use of an internal standard to ensure the accuracy and precision of analytical methods.[3] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. This compound, a deuterium-labeled analog of eplerenone, serves as an excellent internal standard for mass spectrometry-based assays. Its near-identical chemical behavior to eplerenone during sample preparation and analysis minimizes variability, while its mass difference allows for distinct detection.[4][5]

Quantitative Analysis of Eplerenone using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of eplerenone in biological fluids, with this compound used as the internal standard.

Summary of Bioanalytical Method Validation Parameters

The following tables summarize key quantitative data from validated LC-MS/MS methods for the determination of eplerenone in human plasma and urine. While one study utilized dexamethasone as an internal standard, its validation parameters are included to provide a comprehensive overview of the expected performance of such assays.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Eplerenone

| Parameter | Human Plasma[6][7] | Human Urine[8] |

| Linear Dynamic Range | 5 - 4000 ng/mL | 50 - 10000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | Not Reported |

Table 2: Accuracy and Precision of LC-MS/MS Methods for Eplerenone in Human Plasma

| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low QC | < 15% | < 15% | ± 15% | ± 15% |

| Mid QC | < 15% | < 15% | ± 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% | ± 15% |

Data adapted from a study using dexamethasone as an internal standard, which is representative of typical method performance.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of eplerenone in biological matrices using an isotope-labeled internal standard.

Quantification of Eplerenone in Human Plasma

This protocol is based on a liquid-liquid extraction method coupled with LC-MS analysis.[4][9]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma, add a working solution of this compound (internal standard).

-

Perform liquid-liquid extraction with methyl t-butyl ether.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

-

Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)[4]

-

Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v)[4]

-

Flow Rate: As optimized for the specific system.

-

Injection Volume: As optimized for the specific system.

3.1.3. Mass Spectrometric Conditions

-

Ionization: Positive electrospray ionization (ESI+)[4]

-

Detection Mode: Selected Ion Monitoring (SIM)[4] or Multiple Reaction Monitoring (MRM)

-

Precursor → Product Ion Transitions:

-

Eplerenone: m/z 415.0 → [Product ion specific to method][8]

-

This compound: m/z 418.0 → [Product ion specific to method]

-

Quantification of Eplerenone in Human Urine

This protocol utilizes solid-phase extraction for sample clean-up.[8]

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

To a human urine sample, add the stable isotope-labeled internal standards (this compound and the labeled hydrolyzed metabolite).

-

Extract the sample using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the analytes from the cartridge.

-

Dilute the eluate with an aqueous solution of 20 mM ammonium acetate.

-

Inject the diluted eluate directly onto the LC-MS/MS system.

3.2.2. Chromatographic Conditions

-

Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[8]

-

Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4)[8]

-

Flow Rate: As optimized for the specific system.

-

Injection Volume: As optimized for the specific system.

3.2.3. Mass Spectrometric Conditions

-

Ionization: Positive and negative ionization (polarity switching)[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[8]

-

Precursor → Product Ion Transitions:

Signaling Pathways and Experimental Workflows

Eplerenone Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)

Eplerenone exerts its therapeutic effect by acting as an antagonist at the mineralocorticoid receptor, thereby blocking the action of aldosterone.[2][10] The following diagram illustrates the role of eplerenone within the RAAS pathway.

Eplerenone's mechanism of action within the RAAS pathway.

Experimental Workflow for Eplerenone Quantification

The following diagram outlines a typical experimental workflow for the quantification of eplerenone in a biological matrix using this compound as an internal standard.

A typical bioanalytical workflow for eplerenone quantification.

Metabolic Pathway of Eplerenone

Eplerenone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into inactive metabolites. The accurate measurement of the parent drug, eplerenone, is crucial for metabolic studies, and this compound helps to distinguish the parent drug from its metabolites.

The metabolic pathway of eplerenone via CYP3A4.

Conclusion

This compound is an indispensable tool in the research and development of eplerenone. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of eplerenone in various biological matrices. This is fundamental for conducting reliable pharmacokinetic, bioequivalence, and metabolic studies, which are essential for understanding the drug's behavior in the body and ensuring its safe and effective use in patients. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with eplerenone.

References

- 1. Eplerenone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Home - Cerilliant [cerilliant.com]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Synthesis and purification of Eplerenone-d3

An In-depth Technical Guide to the Synthesis and Purification of Eplerenone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1][2] It functions by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing sodium and water retention.[1][3] this compound is the deuterium-labeled analog of Eplerenone, where the three hydrogen atoms of the methyl ester group are replaced with deuterium. This stable isotope-labeled compound is crucial for analytical and pharmacokinetic research, primarily serving as an internal standard for the precise quantification of Eplerenone in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4][5]

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for this compound, based on established processes for Eplerenone. It includes detailed experimental protocols, tabulated data for key process parameters, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound generally follows the established routes for unlabeled Eplerenone, with the critical modification being the introduction of the deuterated methyl group. A common and effective strategy involves the preparation of a key intermediate, 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone, which is then subjected to epoxidation. The deuterated methyl ester is introduced during the formation of this intermediate.

The overall synthesis can be visualized as a two-stage process:

-

Formation of the Deuterated Diene Intermediate : Starting from 11α-hydroxy canrenone or a similar precursor, a series of reactions are performed to introduce the deuterated carbomethoxy group at the 7α position and to create the C9-C11 double bond through dehydration.

-

Epoxidation : The final step is the selective epoxidation of the C9-C11 double bond to yield the final product, this compound.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Deuterated Diene Intermediate

This protocol is adapted from established methods for the synthesis of the non-deuterated analog.[6][7] The synthesis of the starting deuterated hydroxyester intermediate is achieved by using deuterated reagents (e.g., methanol-d4) during the esterification step in earlier stages of the synthesis, which typically starts from 11α-hydroxy canrenone.

-

Reaction Setup : In a round-bottom flask, dissolve the starting material, 11α,17α-dihydroxy-3-oxo-γ-lactone-pregna-4-ene-7α,21-dicarboxylic acid methyl ester-d3, in pyridine (approx. 3 mL per gram of substrate).

-

Dehydration : Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) in batches (approx. 0.33 mL per gram of substrate).

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture into ice water. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Purification of Intermediate : Combine the organic extracts. Wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated diene intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Epoxidation to this compound

This procedure is based on the epoxidation reaction described for the synthesis of Eplerenone.[8]

-

Reaction Setup : In a suitable reaction vessel, create a mixture of the crude deuterated diene intermediate, dipotassium hydrogen phosphate (K₂HPO₄), and trichloroacetonitrile in dichloromethane (approx. 10 mL per gram of diene).

-

Epoxidation : Stir the mixture and bring it to reflux (approx. 40°C). Add 30% hydrogen peroxide (H₂O₂) dropwise over a period of 3 to 5 hours.

-

Reaction Progression : Continue stirring at reflux and monitor the reaction's completion using HPLC or TLC.

-

Work-up : After the reaction is complete, cool the mixture. Separate the organic layer and wash it with an aqueous solution of sodium sulfite, followed by water.

-

Isolation of Crude Product : Concentrate the organic layer by evaporating the solvent to yield crude this compound.

Data Summary: Synthesis Parameters

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1. Dehydration | Phosphorus oxychloride, Pyridine | Dichloromethane (for extraction) | 0°C to Room Temp. | 12 - 24 hours | >85% |

| 2. Epoxidation | Hydrogen peroxide, Trichloroacetonitrile, K₂HPO₄ | Dichloromethane | Reflux (~40°C) | 3 - 5 hours (addition) + stirring | ~70-80% (crude) |

Note: Yields are estimated based on analogous reactions for non-deuterated Eplerenone and may vary.

Purification of this compound

The purification of crude this compound is critical to remove process-related impurities, particularly dihydroxylated byproducts that can form during the epoxidation step.[8] A robust purification process often involves derivatization of these impurities followed by recrystallization.

Caption: Workflow for the purification of this compound.

Purification Protocol

Method 1: Purification via Impurity Derivatization[8]

This method is particularly effective for removing persistent dihydroxylated impurities.

-

Derivatization : Dissolve the crude this compound in dichloromethane. Add triethylamine and acetyl chloride. Heat the mixture to reflux for approximately 12 hours. This step converts the diol impurities into their acetylated derivatives, which have different solubility profiles.

-

Solvent Exchange : Evaporate the dichloromethane. Add acetone to the residue and heat to reflux for 4-6 hours to precipitate the purified product while the derivatized impurities remain in solution.

-

Isolation : Cool the suspension to 0-5°C, filter the solid, and wash the filter cake with cold acetone.

-

Final Recrystallization : For achieving pharmaceutical-grade purity, a final recrystallization from a suitable solvent like methyl ethyl ketone is recommended.[8]

Method 2: Direct Recrystallization[9]

For crude material with a lower impurity profile, direct recrystallization may be sufficient.

-

Dissolution : Dissolve the crude this compound in a heated mixture of an alcohol (such as ethanol or isopropanol) and water. Reflux until all solids are dissolved.

-

Crystallization : Slowly cool the solution to a temperature between 15-40°C to induce crystallization.

-

Isolation : Filter the resulting crystals, wash with a cold alcohol/water mixture, and dry under vacuum to obtain the purified this compound.

Data Summary: Purification and Purity

| Method | Key Reagents / Solvents | Key Steps | Resulting Purity |

| Impurity Derivatization | Acetyl chloride, Triethylamine, Dichloromethane, Acetone, Methyl ethyl ketone | Derivatization, Precipitation, Recrystallization | >99.0%[8] |

| Direct Recrystallization | Ethanol/Water or Isopropanol/Water | Hot Dissolution, Cooled Crystallization | High Purity[9] |

| Final Product Spec. | N/A | N/A | ≥99.5% by HPLC; ≥99% atom D[10][11] |

Characterization

The identity and purity of the final this compound product must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity.[10][11]

-

Mass Spectrometry (MS) confirms the molecular weight (417.51 g/mol for C₂₄H₂₇D₃O₆) and isotopic enrichment.[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and the specific location of the deuterium atoms by the absence of the methyl ester proton signal.[10]

Conclusion

The synthesis and purification of this compound can be successfully achieved by adapting established methods for Eplerenone. The key to the synthesis is the timely introduction of a deuterated methyl group into a suitable intermediate, followed by a robust epoxidation reaction. Purification requires specific strategies, potentially including the derivatization of stubborn impurities, followed by recrystallization to achieve the high purity (>99.5%) required for its use as an internal standard in sensitive bioanalytical assays. The protocols and data presented in this guide provide a solid foundation for researchers undertaking the preparation of this important analytical tool.

References

- 1. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]

- 7. CN104725461A - Preparation method of eplerenone - Google Patents [patents.google.com]

- 8. US7851619B2 - Process for the preparation and purification of eplerenone - Google Patents [patents.google.com]

- 9. CN113173968A - Purification method of eplerenone - Google Patents [patents.google.com]

- 10. esschemco.com [esschemco.com]

- 11. esschemco.com [esschemco.com]

- 12. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape of Eplerenone-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended to serve as a critical resource for professionals in drug development and research, offering detailed data, experimental protocols, and mechanistic insights.

Isotopic Enrichment of this compound

This compound is a stable isotope-labeled compound where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This labeling is instrumental for its use as an internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies.[1] The key parameters for its utility are isotopic purity and enrichment.

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of this compound is a measure of the percentage of deuterium atoms at the labeled positions. High isotopic enrichment is crucial to minimize signal interference from the unlabeled analyte. The table below summarizes the reported isotopic purity and enrichment values from various sources.

| Parameter | Value | Analytical Method | Source |

| Isotopic Purity | 99.9% | HR-MS and NMR | [2] |

| Isotopic Enrichment | 99% atom D | Not Specified | [3] |

| Isotopic Enrichment | 98% D | Not Specified | |

| Chemical Purity | 99.5% | HPLC | [3] |

Experimental Protocol for Isotopic Enrichment Analysis

A robust method for determining the isotopic enrichment and structural integrity of deuterated compounds like this compound involves a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Objective: To accurately quantify the percentage of deuterium incorporation in this compound and confirm the position of the deuterium labels.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS and NMR analysis.

-

LC-ESI-HR-MS Analysis:

-

Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate this compound from any potential impurities. A C18 column is commonly employed.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) operating in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of Eplerenone and its deuterated isotopologues.

-

Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of Eplerenone (m/z 415.2) and this compound (m/z 418.2). Integrate the peak areas of the isotopic ions to calculate the isotopic enrichment.[2]

-

-

NMR Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum to confirm the absence or significant reduction of the signal corresponding to the methyl ester protons, confirming the location of deuteration.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon of the CD3 group will exhibit a characteristic multiplet due to coupling with deuterium, further confirming the labeling site.

-

The following diagram illustrates the workflow for the analysis of isotopic enrichment:

Stability of this compound

The stability of a labeled internal standard is critical for the accuracy and reproducibility of bioanalytical methods. While specific stability studies on this compound are not extensively published, a comprehensive understanding can be derived from the forced degradation studies of unlabeled Eplerenone.[4][5] Deuterium substitution is not expected to significantly alter the molecule's susceptibility to chemical degradation under these conditions.

Forced Degradation Studies of Eplerenone

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of analytical methods.

Summary of Forced Degradation Results for Eplerenone:

| Stress Condition | Observations |

| Acid Hydrolysis | Significant degradation observed. |

| Base Hydrolysis | Significant degradation observed, leading to the formation of a major degradation product.[5] |

| Oxidative Stress | Stable. |

| Thermal Stress | Stable.[5] |

| Photolytic Stress | Stable.[5] |

The mass balance in these studies was close to 99.5%, indicating that the analytical method could account for the drug and its degradation products.[4][5]

Experimental Protocol for Stability Testing

The following protocol, based on ICH guidelines and published studies on Eplerenone, can be applied to assess the stability of this compound.[4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 100 µg/mL).

-

Stress Conditions:

-

Acidic: Treat the sample solution with an acid (e.g., 1N HCl) and heat.

-

Basic: Treat the sample solution with a base (e.g., 0.1N NaOH) at room temperature.

-

Oxidative: Treat the sample solution with an oxidizing agent (e.g., 30% H₂O₂).

-

Thermal: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose the drug solution to UV light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples.

-

Analyze all samples using a validated stability-indicating UPLC or HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

-

Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradants.

-

The logical flow of a stability study is depicted in the diagram below:

Mechanism of Action: Eplerenone Signaling Pathway

Eplerenone is a selective antagonist of the mineralocorticoid receptor (MR).[6][7] By blocking the binding of aldosterone to the MR, Eplerenone inhibits the downstream signaling that leads to sodium and water retention, and subsequently, increased blood pressure.[6][7]

Aldosterone, a steroid hormone, binds to the cytoplasmic MR. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in sodium and potassium transport. Eplerenone competitively blocks this initial binding step.

In addition to its classical genomic effects, Eplerenone has been shown to have non-genomic effects in cardiomyocytes, which may contribute to its cardioprotective properties. These include the modulation of intracellular calcium levels (Ca²⁺), cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[8]

The signaling pathway of Eplerenone's action is illustrated below:

References

- 1. veeprho.com [veeprho.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. esschemco.com [esschemco.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Eplerenone-d3: A Technical Guide to its Physical and Chemical Properties for Researchers

An in-depth examination of the deuterated analog of a vital cardiovascular therapeutic, this guide provides researchers, scientists, and drug development professionals with essential data on the physical and chemical characteristics of Eplerenone-d3. It includes detailed experimental protocols for its quantification and visual representations of its parent compound's mechanism of action.

This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure. The incorporation of deuterium atoms creates a heavier isotopolog of the drug, making this compound an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard for the accurate quantification of Eplerenone in biological samples using mass spectrometry-based assays.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to slower metabolism of the deuterated compound, a factor that is critical in the design and interpretation of drug metabolism studies.[3]

Physical and Chemical Characteristics

This compound is a white solid with a high degree of chemical and isotopic purity.[1][4] Its fundamental properties are summarized in the table below, providing a direct comparison of key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][4][5] |

| Molecular Weight | 417.51 g/mol | [1][4] |

| Appearance | White Solid | [1][4] |

| Chemical Purity (by HPLC) | ≥99.5% | [1][4] |

| Isotopic Purity (Atom % D) | ≥99% | [1][4] |

Mechanism of Action of Eplerenone

Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). This action blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance. By inhibiting aldosterone's effects, Eplerenone leads to a decrease in sodium and water retention and an increase in potassium retention, thereby lowering blood pressure and reducing the workload on the heart. The following diagram illustrates the signaling pathway.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Eplerenone in biological matrices like plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose due to its high sensitivity and specificity.[6][7][8][9]

Quantification of Eplerenone in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the determination of Eplerenone in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

-

To 250 µL of human plasma, add a known concentration of this compound working solution as the internal standard.

-

Vortex the sample to ensure homogeneity.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate Eplerenone and this compound from plasma components.[6][8]

-

Wash the SPE cartridge to remove interferences.

-

Elute the analytes from the cartridge.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 or C8 column is typically used (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm; Zorbax XDB-C8, 2.1 x 50 mm, 5 µm).[7][9]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is common.[7][8]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

-

MRM Transitions:

The following diagram provides a visual workflow of this experimental protocol.

Conclusion

This compound is a critical analytical tool for the accurate and precise quantification of Eplerenone in biological systems. Its well-defined physical and chemical properties, coupled with its use in robust and validated LC-MS/MS methods, enable researchers and drug development professionals to conduct reliable pharmacokinetic and bioequivalence studies. A thorough understanding of its characteristics and the experimental protocols for its use is essential for advancing cardiovascular drug research and development.

References

- 1. esschemco.com [esschemco.com]

- 2. veeprho.com [veeprho.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. esschemco.com [esschemco.com]

- 5. caymanchem.com [caymanchem.com]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3: A Technical Guide to Safe Handling and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling procedures, and experimental applications for Eplerenone-d3. The content is tailored for professionals in research and drug development, offering detailed data, protocols, and visualizations to ensure safe and effective use of this stable isotope-labeled compound.

Safety and Handling

This compound, a deuterated analog of Eplerenone, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] While specific safety data for the deuterated form is limited, the safety profile of the parent compound, Eplerenone, serves as the primary reference for handling and safety protocols.

Hazard Identification and First Aid

Eplerenone is considered a hazardous substance.[2] Key hazards and corresponding first aid measures are summarized below.

| Hazard Statement | Precautionary Measures & First Aid |

| Harmful if swallowed, in contact with skin, or if inhaled. [3] | Avoid ingestion, skin contact, and inhalation of dust.[4] In case of ingestion, seek immediate medical advice.[4] For skin contact, wash immediately with plenty of water.[4][5] If inhaled, move the person to fresh air.[5] |

| May cause an allergic skin reaction. [3] | Wear appropriate protective gloves.[4] If skin irritation or rash occurs, seek medical attention. |

| Suspected of damaging fertility or the unborn child. [3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| May cause damage to organs through prolonged or repeated exposure. [6] | Do not breathe dust.[4][6] Use in a well-ventilated area.[6] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are crucial for the safe handling of this compound.

| Control | Specification |

| Engineering Controls | Use process enclosures or local exhaust ventilation to minimize airborne exposure.[4] Ensure eyewash stations and emergency showers are readily accessible.[2] |

| Respiratory Protection | In case of insufficient ventilation, wear a suitable NIOSH/MSHA approved respirator.[4] |

| Hand Protection | Wear appropriate chemical-resistant gloves.[4] |

| Eye Protection | Use safety glasses with side-shields.[4] |

| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[4] |

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of this compound and ensure safety.

| Aspect | Guideline |

| Storage | Keep the container tightly closed in a dry and well-ventilated place.[4][7] Recommended long-term storage is at 2-8°C or -20°C.[4][8] |

| Stability | The compound is stable under recommended storage conditions.[4][7] Avoid strong oxidizing agents.[2][4] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment. |

Physicochemical and Pharmacokinetic Data

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[8] Its deuterated form, this compound, shares the same fundamental physicochemical properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C24H27D3O6[8] |

| Molecular Weight | 417.51 g/mol [8] |

| Appearance | White to off-white solid/crystalline powder.[4][5][8] |

| Solubility | Very slightly soluble in water. Soluble in dichloromethane and acetonitrile.[2][5] |

Pharmacokinetic Parameters of Eplerenone

| Parameter | Value |

| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4).[2][5] |

| Half-life | Approximately 4-6 hours.[2][5] |

| Protein Binding | Around 50%.[3] |

| Excretion | Approximately 67% excreted in urine and 32% in feces.[5] |

Mechanism of Action and Signaling Pathway

Eplerenone functions by competitively blocking the binding of aldosterone to the mineralocorticoid receptor.[3][5] This action inhibits the reabsorption of sodium and water, which in turn helps to lower blood pressure.[8] Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), increases blood pressure by binding to MRs in tissues like the kidney, heart, and blood vessels.[3][5]

Below is a diagram illustrating the signaling pathway of Eplerenone in cardiomyocytes, highlighting its non-genomic effects.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is widely used as an internal standard (IS) for the quantification of Eplerenone in biological matrices, such as human plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent like methanol or acetonitrile.

-

Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the stock solution with the same solvent to achieve the desired concentration for spiking into samples.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from methodologies described for the analysis of Eplerenone in human plasma.[9]

-

Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Spiking: Add a specific volume (e.g., 25 µL) of the this compound working solution to each plasma sample, vortex briefly.

-

Extraction: Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).[9]

-

Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following are example parameters for an LC-MS/MS method. Specific conditions may need to be optimized.

| Parameter | Example Condition |

| LC Column | C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[9] |

| Mobile Phase | Isocratic elution with Methanol and Ammonium Acetate (e.g., 3:2, v/v)[9] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Eplerenone) | m/z 415 → 163[10] |

| MRM Transition (this compound) | m/z 418 → 163 (hypothetical, based on deuteration) |

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. Adherence to these safety protocols and experimental guidelines is paramount for ensuring data integrity and personnel safety.

References

- 1. wjpmr.com [wjpmr.com]

- 2. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 9. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3 for Therapeutic Drug Monitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Eplerenone-d3 as an internal standard for the therapeutic drug monitoring (TDM) of Eplerenone. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical analysis. This document details the mechanism of action of Eplerenone, its metabolism, and provides detailed protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Eplerenone and Therapeutic Drug Monitoring

Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1] It functions by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the reabsorption of sodium and water, which in turn helps to lower blood pressure and reduce the workload on the heart.[1] Therapeutic drug monitoring of Eplerenone is crucial to ensure its efficacy and safety, as plasma concentrations can be influenced by various factors including patient adherence, drug-drug interactions, and individual patient metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Eplerenone in patient samples.[2] this compound is a deuterated analog of Eplerenone and is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, ensuring comparable extraction efficiency and ionization response.[2]

Mechanism of Action and Metabolism

Eplerenone exerts its therapeutic effect by competitively binding to the mineralocorticoid receptor, primarily in the kidneys, heart, and blood vessels, thus antagonizing the effects of aldosterone. This leads to a decrease in sodium and water retention and an increase in potassium retention.

The primary route of Eplerenone metabolism is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. It is extensively metabolized, and its metabolites are considered inactive.

Signaling Pathway of Eplerenone

References

Methodological & Application

Application Note: Eplerenone-d3 as an Internal Standard for the Quantitative Analysis of Eplerenone by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of eplerenone in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Eplerenone-d3, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[1] this compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, eplerenone, and co-elutes chromatographically, thus compensating for variations in sample preparation and instrument response. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[2] Accurate and reliable quantification of eplerenone in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, specificity, and robustness.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in the analytical process, leading to more reliable and reproducible results.[1][3] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the quantification of eplerenone using this compound as an internal standard.

Signaling Pathway of Eplerenone

Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). In pathological conditions such as heart failure and hypertension, elevated levels of aldosterone bind to the MR, leading to a cascade of downstream effects including sodium and water retention, potassium excretion, and profibrotic and proinflammatory signaling. Eplerenone, by blocking the binding of aldosterone to the MR, mitigates these detrimental effects.

References

Application Note and Protocol for the Quantification of Eplerenone in Human Plasma Using Eplerenone-d3

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2][3] Accurate and reliable quantification of eplerenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of eplerenone in human plasma, utilizing its stable isotope-labeled analog, Eplerenone-d3, as the internal standard (IS) to ensure high accuracy and precision. The method is validated according to international regulatory guidelines.[2][3]

Experimental Protocols

Materials and Reagents

-

Eplerenone (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18.2 MΩ·cm)[1]

-

Human plasma (drug-free, sourced from authorized blood banks)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether, dichloromethane, diethyl ether).[1][3][5]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of eplerenone and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the eplerenone stock solution with a methanol/water (1:1, v/v) mixture to create working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.

Sample Preparation

This protocol outlines a common liquid-liquid extraction (LLE) procedure. Alternatively, solid-phase extraction (SPE) can be employed.[1]

-

Thaw frozen human plasma samples at room temperature.

-

To a 250 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution (100 ng/mL).[2][3]

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.[3]

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

| Parameter | Condition |

| LC Column | C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm)[2][3] |

| Mobile Phase | A mixture of methanol and 10 mM ammonium acetate (e.g., 3:2, v/v) with 0.05% formic acid.[2][3][6] |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eplerenone: m/z 415.2 → 163.1; this compound: m/z 418.2 → 163.1 (Note: d3 transition may vary) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Method Validation

The bioanalytical method was validated in accordance with regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 5 - 4000 ng/mL[1][4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL[1][6] |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | Eplerenone: 72.7 - 79.3%[2] |

| Matrix Effect | Minimal to no significant matrix effects observed. |

| Stability | Stable under various conditions (bench-top, freeze-thaw, long-term).[1] |

Visualizations

Caption: Experimental workflow for the quantification of eplerenone in human plasma.

Caption: Logical relationships of bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of eplerenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for use in pharmacokinetic and bioequivalence studies.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. researchgate.net [researchgate.net]

- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 5. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]

Application Note: Quantitative Analysis of Eplerenone in Human Plasma by LC-MS/MS using Eplerenone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Eplerenone in human plasma. The method utilizes a stable isotope-labeled internal standard, Eplerenone-d3, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions.

Experimental Protocols

1. Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Methyl t-butyl ether (MTBE) (HPLC grade)

-

Water, purified (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

2. Stock and Working Solution Preparation

-

Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of Eplerenone working standards by serial dilution of the stock solution with a 50:50 methanol/water mixture. These will be used to spike plasma for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 1 mL of methyl t-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (methanol and ammonium acetate, 3:2, v/v).

-

Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | Atlantis dC18, 150 x 3 mm, 3.0 µm |

| Mobile Phase | Methanol and Ammonium Acetate (3:2, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | Nitrogen, 4.0 L/min |

Data Presentation

Table 1: Mass Spectrometric Parameters for Eplerenone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Eplerenone | 415.0 | 163.0 | 200 |

| This compound | 418.0 | 163.0 | 200 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery | Consistent and reproducible |

Visualizations

Application Note: Sample Preparation for Eplerenone-d3 in Bioequivalence Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] For the approval of generic formulations, bioequivalence (BE) studies are essential to demonstrate comparable pharmacokinetic profiles to a reference product.[2] These studies rely on robust bioanalytical methods to accurately quantify drug concentrations in biological matrices, typically human plasma. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[3][4]

A critical component of a reliable bioanalytical method is the sample preparation process, which aims to remove interfering endogenous components and concentrate the analyte of interest. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed to compensate for variability during sample processing and analysis.[5] Eplerenone-d3, a deuterated analog of eplerenone, serves as the ideal SIL-IS for this purpose.[6][7]

This application note details three common sample preparation protocols for the extraction of eplerenone and this compound from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). It provides comprehensive methodologies and summarizes key quantitative data to guide researchers in selecting and implementing the most suitable method for their bioequivalence studies.

Data Presentation

The selection of a sample preparation technique is a trade-off between sample cleanliness, recovery, throughput, and cost. The following tables summarize the performance characteristics of the described methods based on published literature.

Table 1: Comparison of Common Sample Preparation Methods for Eplerenone

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Principle | Chromatographic separation | Partitioning between immiscible liquids | Analyte solubilization while proteins are precipitated |

| Typical Recovery | High and reproducible (>85%) | Good to high (80-95%)[8] | Generally lower and more variable due to co-precipitation |

| Matrix Effect | Minimal (provides the cleanest extracts) | Moderate | Significant (highest potential for ion suppression/enhancement) |

| Throughput | Moderate; can be automated for high throughput[9][10] | Moderate; can be labor-intensive | High; simple and fast procedure[11] |

| Selectivity | High | Moderate to High | Low |

| Advantages | High purity, high concentration factor, good reproducibility. | Effective removal of non-polar interferences, cost-effective. | Simple, fast, low cost, suitable for high-throughput screening.[12] |

| Disadvantages | Higher cost per sample, more complex method development. | Use of large volumes of organic solvents, can be labor-intensive. | Less clean extracts, potential for analyte loss, significant matrix effects.[13] |

Table 2: Representative Bioanalytical Method Validation Parameters for Eplerenone in Human Plasma

| Parameter | Method 1 (LC-MS/MS) [3][4] | Method 2 (LC-MS/MS) [10] | Method 3 (HPLC-UV) [8] |

| Linearity Range (ng/mL) | 5 - 4000 | 10 - 2500 | 100 - 3200 |

| LLOQ (ng/mL) | 1 | 10 | 100 |

| Intra-day Precision (%RSD) | < 15% | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Internal Standard | Dexamethasone | Eplerenone-d4 (SIL-IS) | Valdecoxib |

Experimental Protocols & Workflows

The following are detailed protocols for the extraction of eplerenone from human plasma using this compound as the internal standard (IS).

Protocol 1: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts by utilizing a solid sorbent (e.g., C18) to bind the analyte and IS, which are then washed to remove interferences and selectively eluted.[3][9]

References

- 1. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]

- 2. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. researchgate.net [researchgate.net]

- 7. Home - Cerilliant [cerilliant.com]

- 8. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. filtrous.com [filtrous.com]

- 13. Precipitation Procedures [sigmaaldrich.com]

Application Notes and Protocols: The Use of Eplerenone-d3 in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eplerenone-d3 in clinical research and trials. This document details the critical role of this stable isotope-labeled internal standard in the accurate quantification of the selective aldosterone antagonist, eplerenone, and outlines protocols for its application in bioanalytical assays.

Introduction to Eplerenone and the Role of this compound

Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2][3][4] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), which is involved in blood pressure regulation and the pathophysiology of cardiovascular disease.[5][6]

In clinical research, particularly in pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations in biological matrices is paramount. This compound, a deuterium-labeled analog of eplerenone, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its use significantly improves the accuracy and precision of eplerenone quantification by correcting for variability during sample preparation and analysis.[7][9]

Pharmacokinetics and Metabolism of Eplerenone

Understanding the pharmacokinetic profile of eplerenone is essential for designing and interpreting clinical studies. Eplerenone is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with no active metabolites identified in human plasma.[5][10][11]

Table 1: Summary of Eplerenone Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [5] |

| Elimination Half-Life (t½) | 4 to 6 hours | [5][10] |

| Plasma Protein Binding | ~50% (primarily to alpha 1-acid glycoproteins) | [5] |

| Apparent Volume of Distribution (Vd/F) | 43 to 90 L | [5] |

| Apparent Plasma Clearance (CL/F) | ~10 L/hr | [5] |

| Metabolism | Primarily via CYP3A4 | [5][10] |

| Excretion | ~67% in urine, ~32% in feces (less than 5% as unchanged drug) | [5][12] |

Data presented are approximate values and may vary depending on the study population and design.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Eplerenone's Mechanism of Action

Eplerenone exerts its therapeutic effect by selectively blocking the mineralocorticoid receptor, thereby inhibiting the downstream effects of aldosterone. The following diagram illustrates the RAAS pathway and the point of intervention by eplerenone.

Caption: Mechanism of action of Eplerenone in the RAAS pathway.

Experimental Protocols

Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of eplerenone concentrations in human plasma, a critical component of pharmacokinetic studies.

4.1.1. Materials and Reagents

-

Eplerenone reference standard

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).[8]

4.1.2. Preparation of Stock and Working Solutions

-

Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve eplerenone reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the eplerenone stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

4.1.3. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples). Vortex briefly.

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

4.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reverse-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate).[13]

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for both eplerenone and this compound.

Table 2: Example MRM Transitions for Eplerenone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Eplerenone | 415.2 | 163.1 |

| This compound | 418.2 | 163.1 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

4.1.5. Data Analysis

-

Integrate the peak areas for both eplerenone and this compound.

-

Calculate the peak area ratio (eplerenone/Eplerenone-d3).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a clinical pharmacokinetic study involving the analysis of eplerenone using this compound as an internal standard.

Caption: Workflow of a clinical pharmacokinetic study of Eplerenone.

Summary of Eplerenone Clinical Trials

Eplerenone has been evaluated in numerous clinical trials for its efficacy and safety in treating hypertension and heart failure.[2][14] Key trials have demonstrated its ability to reduce blood pressure and improve outcomes in patients post-myocardial infarction.[2]

Table 3: Selected Clinical Trials of Eplerenone

| Trial Acronym | Condition Studied | Key Findings | Reference |

| EPHESUS | Heart failure post-myocardial infarction | Eplerenone significantly reduced all-cause mortality and cardiovascular hospitalization. | [2] |

| REMINDER | Acute ST-segment elevation myocardial infarction (STEMI) without heart failure | Early initiation of eplerenone reduced a composite endpoint of cardiovascular morbidity and mortality. | [15] |

| EARLIER001 | Acute heart failure | Investigated the efficacy of eplerenone in protecting the myocardium. | [16] |

While these trials focus on the clinical outcomes of eplerenone, the underlying pharmacokinetic data supporting dosing and demonstrating bioavailability would have relied on robust bioanalytical methods, likely employing a stable isotope-labeled internal standard such as this compound.

Conclusion

This compound is an indispensable tool in the clinical development and post-marketing evaluation of eplerenone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for regulatory submissions and for advancing our understanding of eplerenone's clinical pharmacology. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their clinical research endeavors.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent studies with eplerenone, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New trial results support treatment with Inspra (eplerenone) within first 24 hours of symptoms, in addition to standard therapy, in patients with acute STEMI without heart failure. | Pfizer [pfizer.com]

- 16. A clinical study to evaluate efficacy of eplerenone, a new drug for the treatment of acute heart failure while protecting myocardium (a randomized, double-blind, placebo-controlled study) - AdisInsight [adisinsight.springer.com]

Solid-Phase Extraction of Eplerenone with Eplerenone-d3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction